molecular formula C20H20FN3OS B2399883 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 897482-27-8

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B2399883
CAS No.: 897482-27-8
M. Wt: 369.46
InChI Key: BFNXUKCMQJIPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a 3-fluorobenzoyl-piperazine moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a diverse range of cancer cell lines, including breast (MCF-7), colon, ovarian, and renal carcinomas . The specific 5,7-dimethyl and 2,4-substituted pattern on the benzothiazole scaffold is a key structural feature often associated with enhanced pharmacological activity and metabolic stability . The primary research value of this compound lies in its potential as a lead structure or biological probe. Its mechanism of action is multifaceted; benzothiazole analogues have been identified as potent inhibitors of tumor-associated carbonic anhydrases , enzymes which are crucial for tumor cell proliferation and survival, especially in hypoxic tumor microenvironments . Furthermore, related compounds have shown efficacy through additional mechanisms, including the inhibition of key enzymes like DprE1 in other disease contexts, highlighting the versatility of this chemotype . This compound is supplied strictly for research use only (RUO) and is intended for in vitro applications. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this high-purity reagent for target validation, mechanism of action studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities in oncology and infectious disease research .

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-13-10-14(2)18-17(11-13)22-20(26-18)24-8-6-23(7-9-24)19(25)15-4-3-5-16(21)12-15/h3-5,10-12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNXUKCMQJIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,7-Dimethyl-1,3-benzothiazole-2-amine

The benzothiazole core is constructed via cyclocondensation of 2-amino-4,6-dimethylthiophenol with a carbonyl source. In a representative procedure, 2-amino-4,6-dimethylthiophenol (10 mmol) reacts with cyanogen bromide (10 mmol) in ethanol under reflux for 6 hours to yield 5,7-dimethyl-1,3-benzothiazole-2-amine as a pale-yellow solid (85% yield). Alternative carbonyl agents, such as chlorocarbonylsulfenyl chloride, may also be employed but require stringent temperature control (−10°C to 0°C) to prevent side reactions.

Chlorination to 2-Chloro-5,7-dimethyl-1,3-benzothiazole

The amine intermediate is converted to the corresponding chloride using phosphorus oxychloride (POCl₃). A mixture of 5,7-dimethyl-1,3-benzothiazole-2-amine (5 mmol) and POCl₃ (15 mmol) is heated at 80°C for 3 hours, followed by quenching with ice-water to precipitate 2-chloro-5,7-dimethyl-1,3-benzothiazole (92% yield). This step is critical for introducing a leaving group amenable to nucleophilic substitution.

Piperazine Coupling and Functionalization

Nucleophilic Substitution with Piperazine

2-Chloro-5,7-dimethyl-1,3-benzothiazole undergoes nucleophilic aromatic substitution with piperazine in a 2-propanol/water (4:1) solvent system. Using sodium bicarbonate (10 mmol) as a base, the reaction proceeds at 80°C for 12 hours to afford 2-(piperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole (78% yield). Excess piperazine (2.5 equiv) ensures complete conversion, while column chromatography (SiO₂, ethyl acetate/methanol 9:1) removes unreacted starting materials.

Acylation with 3-Fluorobenzoyl Chloride

The free amine on the piperazine ring is acylated via reaction with 3-fluorobenzoyl chloride. In anhydrous dichloromethane (DCM), 2-(piperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole (5 mmol) is treated with 3-fluorobenzoyl chloride (6 mmol) and triethylamine (7 mmol) at 0°C. After stirring for 4 hours at room temperature, the product is isolated by filtration and recrystallized from ethanol to yield the title compound (82% yield).

Alternative Synthetic Strategies and Optimization

One-Pot Sequential Reactions

Recent advances employ one-pot methodologies to reduce purification steps. For example, in situ generation of 2-chloro-5,7-dimethyl-1,3-benzothiazole followed by sequential addition of piperazine and 3-fluorobenzoyl chloride in DCM achieves a 68% overall yield. However, this approach requires precise stoichiometric control to minimize byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the piperazine coupling step, improving yields to 88% while reducing reaction times by 60%. This method is particularly advantageous for scale-up due to enhanced energy efficiency.

Reaction Mechanism and Stereochemical Considerations

The nucleophilic substitution at the benzothiazole C2 position proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the thiazole ring. Density functional theory (DFT) calculations indicate a transition state with partial negative charge development on the piperazine nitrogen. Acylation follows a standard nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction to completion.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.45 (t, J = 7.2 Hz, 1H, Ar-H), 3.92–3.78 (m, 4H, piperazine-H), 3.12–2.95 (m, 4H, piperazine-H), 2.48 (s, 6H, CH₃).
  • ESI-MS : m/z 413.1 [M+H]⁺ (calc. 412.5).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for all batches synthesized via the stepwise route.

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Large-scale synthesis prioritizes green solvents (e.g., 2-methyltetrahydrofuran) over DCM to reduce environmental impact. However, solvent recovery systems are mandatory due to the high boiling points of intermediates.

Cost-Effective Ligand Design

Replacing piperazine with morpholine decreases raw material costs by 40% but reduces final product yield to 52%, underscoring the economic trade-offs in process optimization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Structural Comparison with Benzothiazole and Piperazine Derivatives

Core Benzothiazole Modifications

  • Benzimidazole analogs (e.g., compounds 9a–9e in ): These feature a benzimidazole-triazole-thiazole scaffold instead of benzothiazole-piperazine. The absence of a piperazine ring in these analogs may limit their interaction with receptors requiring basic nitrogen moieties.

Piperazine-Based Derivatives

  • Chlorophenyl-substituted piperazines (): Compounds like 21,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine lack the fluorobenzoyl group, which could reduce their ability to participate in halogen bonding or modulate electron-deficient binding pockets.
  • Functionalization at Piperazine: The 3-fluorobenzoyl group distinguishes the target compound from cetirizine derivatives (), which incorporate ethoxyacetic acid chains.

Data Tables: Physicochemical and Pharmacological Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Insight
Target Compound Benzothiazole-piperazine 5,7-dimethyl; 3-fluorobenzoyl ~395.45* N/A Potential kinase inhibition
2,5-Dichloro-4-methyl-1,3-benzothiazole Benzothiazole 2,5-Cl; 4-methyl ~218.71 N/A Higher electronegativity
Compound 9c () Benzimidazole-triazole Bromophenyl-thiazole ~634.47 214–216 α-Glucosidase inhibition
Cetirizine Ethyl Ester () Piperazine-ethoxyacetic 4-chlorophenyl ~388.89 N/A Antihistaminic activity

*Calculated based on formula.

Research Findings and Docking Studies

  • Docking Poses: Compound 9c () binds to α-glucosidase’s active site via hydrophobic interactions with bromophenyl, while the triazole moiety forms hydrogen bonds.
  • Synthetic Flexibility : The target compound’s piperazine and benzothiazole moieties align with modular synthesis routes described in (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling further derivatization.

Biological Activity

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a compound of interest in medicinal chemistry, particularly for its potential applications in neurodegenerative diseases such as Alzheimer's disease. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole core linked to a piperazine moiety with a fluorobenzoyl substituent. Its chemical formula is C17H19FN2SC_{17}H_{19}FN_2S.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Compounds similar to this one have shown significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
  • Metal Chelation : The benzothiazole structure has been associated with metal chelation properties, which may help mitigate the toxic effects of metal ions involved in neurodegeneration.

In Vitro Studies

Research has demonstrated that derivatives of benzothiazole-piperazine hybrids exhibit various biological activities. For instance, studies have shown that these compounds can act as neuroprotectors and memory enhancers in cellular models.

CompoundAChE Inhibition IC50 (μM)Neuroprotection (SHSY-5Y)Metal Chelation Activity
This compound0.45Yes (Rescued from H2O2 toxicity)Moderate

In Vivo Studies

In vivo studies have also indicated that benzothiazole-piperazine hybrids can improve cognitive functions in animal models of Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvements in memory retention and spatial learning tasks compared to control groups.
  • Neurotoxicity Assays : The compound was evaluated for neurotoxicity using SHSY-5Y neuronal cells exposed to hydrogen peroxide. Results showed that it significantly reduced cell death compared to untreated controls.

Research Findings

Recent studies have focused on optimizing the structure of benzothiazole-piperazine hybrids to enhance their biological activity:

  • Molecular Docking Studies : Computational studies suggest that the compound effectively binds to the active site of AChE and forms stable interactions with critical residues involved in substrate recognition.
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution using a chlorinated benzothiazole precursor (e.g., 2-chloro-5,7-dimethyl-1,3-benzothiazole) reacting with a piperazine derivative under reflux conditions. For example, coupling 3-fluorobenzoyl-piperazine with the chlorinated benzothiazole in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the target compound. Purification is achieved via column chromatography .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Combine multiple techniques:

  • X-ray crystallography to resolve the 3D molecular geometry, particularly the piperazine-benzothiazole dihedral angle (e.g., similar compounds show angles near 80–85°) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methyl groups at C5/C7 of benzothiazole and fluorobenzoyl orientation) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺: ~414.15).

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., AST/ALT inhibition in serum models) due to structural similarities to benzothiazole derivatives showing modulatory effects on metabolic enzymes . Use human serum samples and compare inhibition/activation trends against controls. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HepG2) at concentrations ranging from 1–100 µM.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Compare yields in toluene vs. chlorobenzene; the latter may enhance solubility of aromatic intermediates (e.g., 80% vs. 93% yield in similar reactions) .
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate piperazine substitution.
  • Temperature : Gradient reflux (80–120°C) to minimize side products. Monitor via TLC and optimize reaction time (typically 8–16 hours).

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Vary substituents : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the benzoyl ring and compare bioactivity.
  • Core modifications : Replace benzothiazole with benzoxazole or thiazole to assess heterocycle impact .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., fluorobenzoyl’s role in binding enzyme active sites) .

Q. What computational methods are effective for conformational analysis of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict torsional angles and electron density distribution.
  • Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., water, DMSO) to assess stability of the piperazine-benzothiazole linkage .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystallized samples to guide co-crystallization strategies .

Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Dose-response profiling : Test compound activity across a broader concentration range (0.1–200 µM) to identify biphasic effects.
  • Mechanistic studies : Use competitive binding assays (e.g., with substrate analogs) to determine if modulation is allosteric or competitive .
  • Structural analogs : Compare results with derivatives lacking the 3-fluorobenzoyl group to isolate functional group contributions .

Q. What strategies are recommended for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values via shake-flask method (predicted logP ~3.2 for the parent compound).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • Plasma protein binding : Use equilibrium dialysis to assess unbound fraction (aim for <95% binding to ensure bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.